molecular formula C19H18N2O2S B2692072 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE CAS No. 1421442-69-4

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Cat. No.: B2692072
CAS No.: 1421442-69-4
M. Wt: 338.43
InChI Key: IKAZIYPSGGYSKO-UHFFFAOYSA-N
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Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a cyclopropyl group, a hydroxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Hydroxy and Phenylethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-PHENOXYPROPANAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-NAPHTHAMIDE
  • N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-ETHOXYACETAMIDE

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE stands out due to its benzothiazole core, which imparts unique chemical reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-17(18-21-15-8-4-5-9-16(15)24-18)20-12-19(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZIYPSGGYSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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